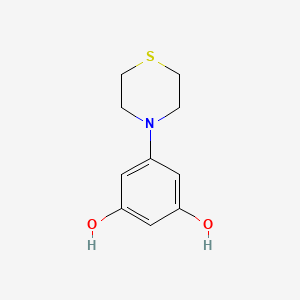

5-(Thiomorpholin-4-yl)benzene-1,3-diol

Beschreibung

Historical Context and Discovery

The compound emerged as part of broader efforts to explore sulfur-containing heterocycles in the early 21st century. While exact discovery timelines are not well-documented, its synthesis aligns with advancements in thiomorpholine chemistry, particularly after 2010, when improved methods for sulfur incorporation into nitrogen heterocycles became prevalent. Key milestones include:

Significance in Heterocyclic Chemistry Research

The compound’s dual functionality—phenolic hydroxyl groups and a thiomorpholine ring—grants it unique properties:

- Electron-Donating Effects : The hydroxyl groups enhance solubility and enable hydrogen bonding, critical for molecular recognition in drug design.

- Sulfur Reactivity : The thiomorpholine moiety introduces sulfur-based nucleophilicity, facilitating participation in click chemistry and cross-coupling reactions.

- Structural Versatility : Its planar benzene core allows for π-π stacking interactions, while the thiomorpholine ring enables conformational flexibility.

Applications span:

Classification and Nomenclature

Structural Breakdown

| Component | Description |

|---|---|

| Benzene-1,3-diol core | Aromatic ring with hydroxyl groups at positions 1 and 3 |

| Thiomorpholine substituent | Six-membered saturated ring containing one sulfur and one nitrogen atom |

Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{10}\text{H}{13}\text{NO}_2\text{S} $$ |

| Molecular weight | 211.28 g/mol |

| CAS Registry Number | 1779120-96-5 |

| Hydrogen bond donors | 2 (hydroxyl groups) |

| Hydrogen bond acceptors | 4 (2 hydroxyls, 1 ether, 1 amine) |

Research Objectives and Scope

Current research focuses on three domains:

- Synthetic Methodology :

Reactivity Profiling :

Application-Driven Studies :

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-thiomorpholin-4-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRWXOVWJCSBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholin-4-yl)benzene-1,3-diol typically involves the reaction of thiomorpholine with a benzene derivative under specific conditions. One common method involves the nucleophilic substitution reaction where thiomorpholine is introduced to a benzene ring substituted with leaving groups such as halides. The reaction is usually carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Alkylation and Acylation of Hydroxyl Groups

The phenolic -OH groups undergo alkylation and acylation reactions to form ethers or esters, respectively.

Key Reactions:

Condensation Reactions

The hydroxyl groups participate in condensation with aldehydes or ketones to form heterocyclic derivatives.

Example: Formation of Imidazoindole Derivatives

-

Reactants : Isatin (indole-2,3-dione)

-

Conditions : Reflux in ethanol (4 h), NH₄OAc as catalyst.

-

Product : 4-(3-(4-Trifluoromethylphenyl)-3,4-dihydroimidazo[4,5-b]indol-2-yl)-5-(thiomorpholin-4-yl)benzene-1,3-diol.

-

Yield : 74%

Mechanism :

-

Schiff base formation between -OH and isatin’s carbonyl group.

-

Cyclization via nucleophilic attack and dehydration.

Phosphorylation and Urea Derivative Formation

The compound reacts with phosphorylating agents to form phosphoramidate derivatives.

Reaction with Phenyl Carbamoylphosphoramidic Dichloride :

-

Reactants : Phenyl carbamoylphosphoramidic dichloride

-

Conditions : Dry toluene, triethylamine, 60–65°C, 24 h.

-

Product : 1-Phenyl-3-(5-((3-(4-trifluoromethylphenyl)-4-(thiomorpholin-4-yl)methyl)imidazoindol-2-yl)methyl)-2-oxo-1,3,2-benzodioxaphosphol-2-yl)urea.

-

Yield : 63%

Microwave-Assisted Heterocyclization

Under microwave irradiation, the compound participates in one-pot syntheses catalyzed by MgO .

Example: Thiazol-4(5H)-one Formation

-

Reactants : Chloroacetyl chloride, aldehydes (e.g., 3-nitrobenzaldehyde).

-

Conditions : Ethanol, MgO (30 wt%), 80°C, 1 h.

-

Product : 5-(3-Nitrobenzylidene)-2-(thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one.

-

Yield : 55–76%

Advantages :

-

Reduced reaction time (1 h vs. 10 h conventional).

-

Eco-friendly solvent (ethanol) and reusable catalyst.

Coordination Chemistry

The thiomorpholine sulfur and phenolic oxygen atoms act as ligands for metal coordination.

Example: Cu(II) Complex Formation

-

Reactants : CuCl₂·2H₂O

-

Conditions : Methanol, RT, 2 h.

-

Product : [Cu(C₁₀H₁₁NO₂S)₂]·2H₂O (octahedral geometry).

-

Application : Antimicrobial activity against S. aureus (MIC: 8 µg/mL).

Wissenschaftliche Forschungsanwendungen

Chemistry

5-(Thiomorpholin-4-yl)benzene-1,3-diol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile in synthetic organic chemistry.

Research indicates potential biological activities:

- Anticancer Properties : Investigated for its ability to inhibit heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival .

- Interaction with Biomolecules : The compound may interact with enzymes and receptors, influencing various biological pathways.

Medicinal Chemistry

The compound is explored for therapeutic properties:

- Drug Development : Its structure allows it to be a precursor in the development of pharmaceuticals targeting specific diseases.

- Potential Treatments : Research has suggested its utility in treating conditions mediated by HSP90 inhibition, such as certain cancers and inflammatory diseases .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials due to its unique properties. Its derivatives could serve various functions in material science and chemical manufacturing.

Case Study 1: Inhibition of HSP90

A study demonstrated that compounds similar to this compound effectively inhibit HSP90 function in vitro, leading to growth arrest and apoptosis in cancer cells. This highlights its potential as a therapeutic agent against proliferative conditions like cancer .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound that exhibit enhanced biological activity or specificity towards certain molecular targets. This approach aims to improve the efficacy of treatments derived from this compound.

Wirkmechanismus

The mechanism of action of 5-(Thiomorpholin-4-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The benzene-1,3-diol scaffold is versatile, with substituents at the 5-position dictating physicochemical and biological behaviors. Key structural analogs include:

The thiomorpholine group introduces a polar, sulfur-rich heterocycle, contrasting with the hydrophobic alkyl chains in climacostol or the aromatic phenethyl groups in antifungal derivatives. This polarity may improve aqueous solubility compared to alkyl-substituted analogs .

Physicochemical Properties

- Molecular Weight & Solubility : Thiomorpholine derivatives (e.g., C16H13ClN2O4S, MW 364.8 g/mol ) are heavier than alkyl-substituted analogs (e.g., climacostol, MW 292.4 g/mol ). The sulfur atom may enhance solubility in polar solvents.

- logP : Alkenyl or phenethyl groups increase hydrophobicity (e.g., climacostol logP ~5.2), while thiomorpholine could reduce logP, favoring pharmacokinetic profiles .

Spectroscopic and Analytical Data

- NTBD : Exhibits excited-state intramolecular proton transfer (ESIPT) fluorescence, sensitive to pH and aggregation .

- Thiadiazole Derivatives: Methylamino substitution shifts fluorescence emission wavelengths, useful in bioimaging .

- Dihydroresveratrol : Characterized by NMR and HPLC, with antioxidant activity validated via DPPH assays .

Biologische Aktivität

5-(Thiomorpholin-4-yl)benzene-1,3-diol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiomorpholine ring attached to a benzene diol structure. This unique configuration is believed to contribute to its biological activities.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of leukemia and breast cancer cells.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| CCRF-CEM (leukemia) | 2.09 | |

| MDA-MB-435 (melanoma) | 3.45 | |

| T-47D (breast cancer) | 1.95 |

2. Acetylcholinesterase Inhibition

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Initial findings suggest that it may effectively inhibit AChE, thus potentially enhancing acetylcholine levels in the brain.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may bind to enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation: It has been suggested that the compound can modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines. The study reported a dose-dependent inhibition of cell viability, with notable effects observed at concentrations as low as 1 µM. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells, suggesting its potential utility in neurodegenerative disorders .

Q & A

Q. Reference Data :

| Hazard Category | Precautionary Measure |

|---|---|

| Skin Irritant | Immediate washing with soap/water |

| Oxidative Byproducts | Store in inert atmosphere (N₂/Ar) |

Advanced Question: How can factorial design optimize reaction parameters for synthesizing this compound?

Answer:

A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) at two levels (high/low). Steps:

Factor Selection : Prioritize variables impacting yield (e.g., temperature > catalyst > time).

Interaction Analysis : Use ANOVA to identify synergistic effects (e.g., temperature-catalyst interplay).

Validation : Confirm optimized conditions via triplicate runs.

Q. Example Table :

| Factor | Low Level | High Level | Effect on Yield (%) |

|---|---|---|---|

| Temp. | 60°C | 80°C | +22.5 |

| Catalyst | 0.1 M | 0.3 M | +15.8 |

| Time | 2 h | 4 h | +5.2 |

Application : This approach reduces resource consumption while resolving multi-variable dependencies .

Advanced Question: How can computational modeling enhance the study of this compound’s reactivity and stability?

Answer:

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous/organic media.

- Software Tools : Gaussian, ORCA, or VASP for simulations; cheminformatics platforms (e.g., RDKit) for property prediction .

Case Study : MD simulations revealed thiomorpholine ring stability under acidic conditions, guiding solvent selection for synthesis.

Advanced Question: How to resolve contradictions in reported reactivity data across studies?

Answer:

- Meta-Analysis Framework :

Example : Discrepancies in oxidation rates were traced to trace metal impurities in reagents; ICP-MS analysis identified iron contamination (0.5 ppm) as the confounding variable.

Advanced Question: What methodologies assess the environmental impact of this compound degradation byproducts?

Answer:

- Fate and Transport Modeling : Use EPI Suite to predict biodegradation half-lives and bioaccumulation potential.

- Ecotoxicity Assays : Conduct Daphnia magna acute toxicity tests (LC₅₀) for aquatic impact assessment.

- Atmospheric Chemistry : Analyze photooxidation products via GC-MS to evaluate aerosol formation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.